molecular formula C19H28N2O4S B2751767 N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide CAS No. 2309796-19-6

N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide

Cat. No. B2751767
CAS RN: 2309796-19-6
M. Wt: 380.5
InChI Key: UAPYKUGJLCUUEZ-UHFFFAOYSA-N
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Description

N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is a useful research compound. Its molecular formula is C19H28N2O4S and its molecular weight is 380.5. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Applications

  • Acid-Catalyzed Rearrangement for Synthesis of Oxalamides : A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, indicating the potential for synthesizing complex oxalamides and related compounds through acid-catalyzed rearrangement processes. This methodology could be applicable for synthesizing compounds with similar structural motifs to N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide, offering a pathway to explore its derivatization or the synthesis of analogs with varied biological activities (Mamedov et al., 2016).

  • Hydroxylation of Herbicides by Fungi : Research into the hydroxylation of isoproturon, a phenylurea herbicide, by soil fungi, highlights the role of microbial metabolism in modifying compounds with isopropylphenyl groups. This study underscores the potential for biocatalytic transformations in the environmental fate or bioremediation of chemicals related to this compound (Rønhede et al., 2005).

  • Affinitychromic Polythiophenes for Drug Discovery : The development of postfunctionalizable and chromic polythiophenes for detecting interactions between ligands and targets could inform the design of novel sensors or high-throughput screening tools. Compounds like this compound might be utilized or serve as inspiration for developing such systems in drug discovery applications (Bernier et al., 2002).

properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-14(2)15-3-5-16(6-4-15)21-18(24)17(23)20-13-19(25-10-9-22)7-11-26-12-8-19/h3-6,14,22H,7-13H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPYKUGJLCUUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCSCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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